molecular weight of 5-Ethynyl-2-methylpyridine hydrochloride salt
molecular weight of 5-Ethynyl-2-methylpyridine hydrochloride salt
An In-Depth Technical Guide to 5-Ethynyl-2-methylpyridine Hydrochloride Salt: Properties, Characterization, and Handling
Abstract
This technical guide provides a comprehensive overview of 5-Ethynyl-2-methylpyridine hydrochloride salt, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The ethynyl functionality serves as a versatile handle for coupling reactions, such as "click chemistry," making this molecule a valuable building block for the synthesis of more complex structures. This document details the fundamental chemical properties, including a thorough analysis of its molecular weight, and presents validated protocols for its preparation, experimental characterization, and safe handling. The content is structured to provide both theoretical understanding and practical, field-proven insights for laboratory professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research. 5-Ethynyl-2-methylpyridine hydrochloride is the salt formed from the reaction of the free base, 5-Ethynyl-2-methylpyridine, with hydrogen chloride. This conversion from a free base to a salt significantly alters its physical properties, most notably its solubility.
Chemical Identifiers
| Identifier | Value | Source |
| Compound Name | 5-Ethynyl-2-methylpyridine hydrochloride | - |
| Synonyms | 2-Methyl-5-ethynylpyridine HCl | - |
| Molecular Formula | C₈H₈ClN | Calculated |
| CAS Number (Free Base) | 1945-85-3 | [1][2] |
Physicochemical Data
| Property | Value | Notes and References |
| Molecular Weight | 153.61 g/mol | Calculated. See Section 2 for a detailed breakdown. |
| Appearance | White to off-white crystalline solid. | Based on typical properties of pyridine hydrochloride salts.[3][4] |
| Solubility | Soluble in water, ethanol. Sparingly soluble in chloroform. Insoluble in diethyl ether, ethyl acetate. | The salt form confers aqueous solubility. The insolubility in nonpolar organic solvents like diethyl ether is exploited during its synthesis via precipitation.[3][5] |
| Hygroscopicity | Expected to be hygroscopic. | A common characteristic of pyridine hydrochloride salts.[3][4] Store in a desiccated environment. |
Determination of Molecular Weight
The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the confirmation of a compound's identity. Both theoretical calculation and experimental verification are essential for ensuring the accuracy of this value.
Theoretical Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecular formula (C₈H₈ClN).
-
Hydrogen Chloride (HCl):
-
Hydrogen: 1.008 g/mol
-
Chlorine: 35.453 g/mol
-
Total HCl: 36.461 g/mol
-
-
Hydrochloride Salt (C₈H₇N · HCl): 117.15 g/mol + 36.461 g/mol = 153.611 g/mol
Experimental Verification Workflow
A multi-pronged approach is recommended for the unambiguous confirmation of the molecular weight and identity of the synthesized salt. Each technique provides complementary information, creating a self-validating system of analysis.
Caption: Workflow for experimental molecular weight verification.
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this compound. The hydrochloride salt will typically dissociate in the spray, and the free base will be protonated.
-
Sample Preparation: Dissolve ~1 mg of the salt in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Infuse the sample solution into an ESI-MS instrument operating in positive ion mode.
-
Expected Result: The primary ion observed will correspond to the protonated free base [M+H]⁺.
-
Calculation: C₈H₇N (117.15) + H⁺ (1.008) = 118.16 m/z .
-
Causality: The energy in the ESI source is sufficient to break the ionic bond of the hydrochloride salt, leading to the detection of the more stable protonated free base rather than the intact salt.
-
This classic method determines the equivalent weight of the acidic proton in the hydrochloride salt.
-
Setup: Accurately weigh ~100 mg of the salt and dissolve it in 50 mL of deionized water.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (~0.1 M NaOH), monitoring the pH with a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of NaOH added. The equivalence point (the point of maximum inflection) is used to calculate the equivalent weight.
-
Causality: The hydrochloride salt acts as a weak acid, which is neutralized by the strong base (NaOH). One mole of the salt reacts with one mole of NaOH, allowing for the determination of its molar mass.
-
Synthesis and Purification
The preparation of 5-Ethynyl-2-methylpyridine hydrochloride is a straightforward two-step process: synthesis of the free base followed by salt formation.
Synthesis of 5-Ethynyl-2-methylpyridine (Free Base)
While various synthetic routes exist, a common approach involves a Sonogashira coupling between a halogenated pyridine derivative and a protected acetylene, followed by deprotection.
Salt Formation: Conversion to Hydrochloride
The conversion to the hydrochloride salt is an acid-base reaction that leverages differences in solubility to achieve purification.[5] The parent compound is soluble in organic solvents, whereas the resulting salt is not.[5]
Caption: Experimental workflow for hydrochloride salt formation.
-
Dissolution: Dissolve the crude 5-Ethynyl-2-methylpyridine free base in anhydrous diethyl ether (approx. 10 mL per 1 g of substrate) in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This minimizes side reactions and controls the rate of precipitation.
-
Acidification: While stirring vigorously, add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise. The hydrochloride salt is insoluble in ether and will begin to precipitate immediately.[5]
-
Maturation: Continue stirring the resulting slurry at 0 °C for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the solid under high vacuum to remove all residual solvent. The final product should be stored in a desiccator to protect it from atmospheric moisture.[3]
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety. The hazard profile of the hydrochloride salt is derived from both the pyridine core and its acidic nature.
-
Toxicity: The free base is classified as harmful or toxic if swallowed.[6] Assume a similar toxicity profile for the salt. Do not eat, drink, or smoke when using this product.[7][8]
-
Irritation: Pyridine derivatives can cause skin, eye, and respiratory irritation.[6][8] Causes serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Due to its hygroscopic nature, storage in a desiccator is recommended.[3]
Additional Analytical Characterization
Beyond molecular weight, a full characterization suite is necessary to confirm the structure and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum will show characteristic shifts for the aromatic protons on the pyridine ring, the methyl group protons, and the acetylenic proton. The formation of the hydrochloride salt will cause a downfield shift of the pyridine ring protons due to the protonation of the ring nitrogen.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the final product. A reversed-phase method with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic or trifluoroacetic acid would be a suitable starting point for method development.[10]
Applications
The primary utility of 5-Ethynyl-2-methylpyridine hydrochloride lies in its role as a synthetic intermediate. The terminal alkyne group is a key functional group for participating in a variety of coupling reactions, most notably:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" : For linking the molecule to azide-containing substrates to form triazoles.
-
Sonogashira Coupling : For further elaboration by coupling with aryl or vinyl halides.
These capabilities make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.
References
- Safety Data Sheet for 2-Methyl-5-ethylpyridine. Generic SDS Source.
-
5-Ethynyl-2-methylpyridine. PubChem. [Link]
-
5-Ethyl-2-methylpyridine. Wikipedia. [Link]
-
5-ethyl-2-methyl pyridine. The Good Scents Company. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Pyridine from Pyridine hydrochloride. Sciencemadness Discussion Board. [Link]
-
Pyridine hydrochloride. LookChem. [Link]
-
Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? ResearchGate. [Link]
Sources
- 1. 1945-85-3|5-Ethynyl-2-methylpyridine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. lookchem.com [lookchem.com]
- 4. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. helixchrom.com [helixchrom.com]
